CB 3717

Thymidylate Synthase Enzyme Inhibition Antifolate

CB 3717 is the prototypical quinazoline-based thymidylate synthase (TS) inhibitor, delivering a Ki of 4.9 nM against human TS with a 26- to 119-fold potency boost upon polyglutamation—a benchmark profile unmatched by methotrexate or raltitrexed. Its selective dTTP depletion mechanism and retained activity in MTX-resistant cell lines make it indispensable for TS enzyme assays, antifolate resistance phenotyping, and as a low-potency baseline in novel TS inhibitor screening. Poor aqueous solubility and distinct uptake kinetics further differentiate it from second-generation analogs, ensuring your comparative pharmacology studies are built on the most thoroughly characterized first-generation scaffold available.

Molecular Formula C24H23N5O6
Molecular Weight 477.5 g/mol
CAS No. 76849-19-9
Cat. No. B1668668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB 3717
CAS76849-19-9
SynonymsCB 3717;  CB-3717;  CB3717;  N(sup 10)-Propargyl-5,8-dideazafolic acid; 
Molecular FormulaC24H23N5O6
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESC#CCN(CC1=CC2=C(C=C1)N=C(NC2=O)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C24H23N5O6/c1-2-11-29(13-14-3-8-18-17(12-14)22(33)28-24(25)27-18)16-6-4-15(5-7-16)21(32)26-19(23(34)35)9-10-20(30)31/h1,3-8,12,19H,9-11,13H2,(H,26,32)(H,30,31)(H,34,35)(H3,25,27,28,33)
InChIKeyLTKHPMDRMUCUEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CB 3717 (PDDF): A Prototype Quinazoline Antifolate and Potent Thymidylate Synthase Inhibitor for Anticancer Research


CB 3717 (CAS 76849-19-9), also known as PDDF or N10-propargyl-5,8-dideazafolic acid, is a quinazoline-based antifolate that functions as a potent, competitive inhibitor of thymidylate synthase (TS) [1]. It represents the first generation of folate-based TS inhibitors developed to target the de novo thymidylate biosynthesis pathway critical for DNA replication [2]. Its mechanism is distinct from traditional antifolates like methotrexate, offering a unique pharmacological profile that has been foundational for the development of subsequent clinical agents.

Why Generic Substitution Fails: Unpacking the Unique Pharmacological Profile of CB 3717


The pharmacological and physicochemical properties of CB 3717 differ fundamentally from other antifolates, precluding simple interchange. Unlike methotrexate, which primarily targets dihydrofolate reductase (DHFR) and exerts both antipurine and antipyrimidine effects, CB 3717 acts primarily on TS, leading to selective depletion of dTTP without impacting purine biosynthesis [1]. Furthermore, its distinct cellular uptake mechanism, poor water solubility, and unique polyglutamation profile—which dramatically enhances its TS inhibitory potency—contribute to a specific efficacy and toxicity profile that is not replicated by its more soluble, second-generation analog, raltitrexed (ZD1694) [2].

Quantitative Differentiation of CB 3717: A Comparative Analysis Against Key Analogs


CB 3717 Exhibits Superior Potency Against Thymidylate Synthase (TS) Relative to DHFR, Defining its Primary Mechanism

CB 3717 demonstrates a 4.7-fold greater potency (lower Ki) for thymidylate synthase (TS) compared to dihydrofolate reductase (DHFR), confirming its primary mechanism of action. This contrasts with methotrexate, which is a more potent inhibitor of DHFR. The selectivity ratio is critical for understanding its distinct biological effects .

Thymidylate Synthase Enzyme Inhibition Antifolate

CB 3717 is Over 250-Fold Less Potent than its Analog ZD1694 (Raltitrexed) in a Panel of Human Tumor Cell Lines

In a direct comparison across eight parental human tumor cell lines (predominantly ovarian), the second-generation TS inhibitor ZD1694 (raltitrexed) was substantially more cytotoxic than its prototype, CB 3717. The mean IC50 value for CB 3717 was 4.8 µM, while that for ZD1694 was 0.019 µM (1.9 x 10^-8 M), representing a greater than 250-fold difference in potency [1].

Cytotoxicity Cell Viability Ovarian Cancer

CB 3717 Retains Cytotoxic Activity Against Methotrexate-Resistant Cells with Transport Defects or DHFR Overexpression

Unlike methotrexate, CB 3717 maintains significant cytotoxic activity against tumor cell lines that are resistant to methotrexate due to impaired membrane transport or overexpression of dihydrofolate reductase (DHFR). This is a class-level observation based on its distinct primary target (TS) and alternative cellular uptake mechanism [1].

Drug Resistance Methotrexate DHFR

Intracellular Polyglutamation Amplifies CB 3717's TS Inhibitory Potency by Up to 119-Fold

CB 3717 is metabolized intracellularly to polyglutamate derivatives by folylpolyglutamate synthetase (FPGS). These metabolites are more potent inhibitors of TS and are retained longer within cells. In isolated L1210 TS, the di-, tri-, tetra-, and pentaglutamate forms of CB 3717 are 26-, 87-, 119-, and 114-fold more potent than the parent monoglutamate drug, respectively [1].

Polyglutamation Metabolism L1210 Cells

CB 3717 Treatment Causes a Functional Blockade of Thymidylate Synthase, Evidenced by a Decrease in dTTP and Increase in dUMP Pools

Treatment of WI-L2 human lymphoblastoid cells with CB 3717 results in a significant decrease in cellular dTTP levels and a notable increase in dUMP levels, consistent with the inhibition of TS. This functional assay confirms that the primary biochemical effect is a blockade in the conversion of dUMP to dTMP, the rate-limiting step in de novo thymidylate synthesis .

Nucleotide Metabolism Pharmacodynamics dTTP

CB 3717's Clinical Activity Was Demonstrated in Phase I Trials but was Limited by Dose-Dependent Renal Toxicity

In a Phase I clinical trial involving 99 patients, CB 3717 demonstrated antitumor activity, particularly in ovarian and breast cancers. However, its maximum tolerated dose (MTD) of approximately 600 mg/m² was defined by dose-limiting renal toxicity, observed as a decrease in 51Cr-EDTA clearance [1]. This toxicity, attributed to the drug's poor solubility and precipitation in renal tubules, was a key driver for the development of more soluble analogs like ZD1694 [2].

Clinical Trial Phase I Toxicity

Optimal Research and Industrial Application Scenarios for CB 3717


Reference Standard for Thymidylate Synthase (TS) Enzyme Inhibition Assays

Due to its well-characterized, high-potency inhibition of isolated human TS (Ki = 4.9 nM) [1], CB 3717 is an ideal reference compound for establishing TS enzyme assays. Its direct, competitive binding with the cofactor 5,10-methylenetetrahydrofolate provides a benchmark for screening new TS inhibitors and validating assay conditions.

Probe for Dissecting Methotrexate (MTX) Resistance Mechanisms

CB 3717's retained activity against MTX-resistant cell lines with impaired transport or DHFR overexpression [1] makes it a critical tool for researchers studying antifolate resistance. It can be used in comparative studies to determine whether resistance in a given cell model is due to impaired transport, DHFR amplification, or other downstream effects, thereby clarifying the resistance phenotype.

Baseline Comparator for Structure-Activity Relationship (SAR) and Drug Development

As the prototype quinazoline antifolate, CB 3717 serves as the essential low-potency baseline against which newer generation TS inhibitors (e.g., raltitrexed, pemetrexed) are measured [1]. Its documented potency, polyglutamation profile [2], and clinical toxicity [3] provide a complete dataset for evaluating improvements in potency, solubility, and safety in novel analogs.

Investigating the Role of Polyglutamation in Antifolate Pharmacology

The dramatic 26- to 119-fold increase in TS inhibitory potency upon polyglutamation of CB 3717 [1] provides a clear and quantifiable model for studying the role of folylpolyglutamate synthetase (FPGS) in antifolate activation and cellular retention. This makes it useful in studies focused on drug metabolism, intracellular pharmacokinetics, and the development of resistance via defective polyglutamation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CB 3717

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.